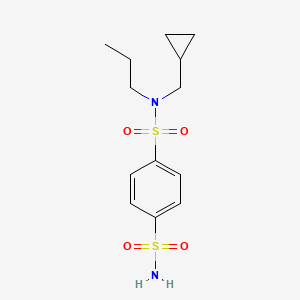

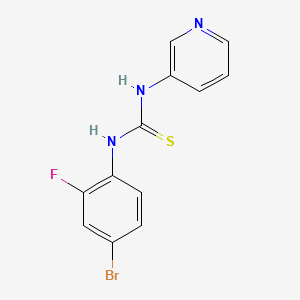

![molecular formula C21H20N2O B5522712 N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)

N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBA is a member of the amide family of compounds and is synthesized through a multi-step process that involves the use of various reagents and solvents.

Applications De Recherche Scientifique

DNA-Intercalating Antitumor Agents

N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide and its derivatives have been explored for their potential as antitumor agents due to their ability to intercalate DNA. These compounds have been synthesized and evaluated for in vivo antitumor activity, highlighting their significance in the search for effective cancer treatments. The structural modifications on the phenyl ring of these compounds influence their DNA binding abilities and, consequently, their biological activity against tumors. For instance, certain derivatives have shown promising solid tumor activity in preclinical models, with specific modifications leading to enhanced therapeutic efficacy (Atwell, Baguley, & Denny, 1989).

Fluorescent Probes for Nerve Agent Detection

Derivatives of this compound have been employed in the design of fluorescent probes for the detection of nerve agents. These probes leverage the covalent assembly and Lossen rearrangement mechanisms to achieve high selectivity and sensitivity in detecting hazardous substances like diethyl chlorophosphate (DCP). This application is crucial for environmental monitoring and public safety, providing rapid and precise detection methods (Huo et al., 2019).

Electrochromic Materials

Research into this compound derivatives has extended to the development of electrochromic materials. These materials exhibit multi-oxidation stages and lower oxidation potentials, attributed to the electron-donating properties of dimethylamino groups. They find application in electrochromic devices (ECDs), offering advancements in display technologies and energy-efficient windows with their ability to change color in response to electrical stimuli. The incorporation of these compounds into ECDs enables the creation of devices with high contrast and rapid switching capabilities, contributing to the development of novel optical and electronic devices (Li, Yen, & Liou, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(dimethylamino)phenyl]-2-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-23(2)18-12-8-11-17(15-18)22-21(24)20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRZYBNOQUGDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)

![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)

![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)

![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5522697.png)

![1-(4-ethoxybenzyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5522700.png)

![2,2'-{[4-(methylthio)benzyl]imino}diethanol](/img/structure/B5522718.png)

![N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522720.png)

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)

![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)